molecular formula C12H14FNO2 B2795094 2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid CAS No. 1181451-40-0

2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid

Cat. No. B2795094
CAS RN: 1181451-40-0
M. Wt: 223.247
InChI Key: AZOOZQAYIMNKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid” is a chemical compound with the molecular formula C12H14FNO2 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular weight of “2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid” is 223.24 . The exact structure is not provided in the sources, but it can be inferred from the molecular formula .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid” are not fully detailed in the sources. It is known that its molecular weight is 223.24 , but other properties such as boiling point, solubility, and stability are not provided .

Scientific Research Applications

Bioconversion and Metabolic Pathways

  • The biotransformation of prasugrel, a prodrug closely related to 2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid, involves the hydrolysis of ester bonds by human carboxylesterases, leading to the formation of an active metabolite. This process demonstrates the compound's role in inhibiting platelet aggregation through efficient metabolic conversion (E. T. Williams et al., 2008).

Chemical Synthesis and Applications

  • A study on the synthesis and application of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor reveals the versatility of similar fluoro-containing compounds in carbohydrate chemistry. This showcases the utility of fluoro-containing groups in protecting hydroxyl groups during chemical synthesis, offering insights into the compound's potential applications in synthetic organic chemistry (S. Spjut et al., 2010).

Antimicrobial and Antitumor Activities

  • Research on the synthesis of newer quinoline derivatives, including compounds structurally related to 2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid, has shown promising antimycobacterial activities against Mycobacterium tuberculosis and multi-drug-resistant strains. This indicates the potential therapeutic applications of such compounds in treating bacterial infections (P. Senthilkumar et al., 2008).

Enzyme Inhibition for Drug Metabolism

  • The interaction of major metabolites of prasugrel with cytochrome P450 enzymes underscores the significant role of these enzymes in metabolizing similar compounds. Understanding these interactions is crucial for the development of drugs with optimized pharmacokinetic properties (J. Rehmel et al., 2006).

Safety and Hazards

“2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid” should be handled with care. It is recommended to keep the product away from heat, sparks, open flames, and hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . It is also advised to handle it under inert gas and protect it from moisture . The container should be kept tightly closed .

properties

IUPAC Name

2-[cyclopropyl-[(4-fluorophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)7-14(8-12(15)16)11-5-6-11/h1-4,11H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOOZQAYIMNKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropyl(4-fluorobenzyl)amino)acetic acid

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